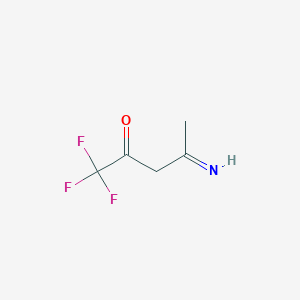
1,1,1-Trifluoro-4-imino-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-imino-2-pentanone, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TFP is a versatile reagent that can be used in a variety of chemical reactions, making it an important tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-imino-2-pentanone is not well understood, but it is believed to function as a nucleophile in a variety of chemical reactions. 1,1,1-Trifluoro-4-imino-2-pentanone is known to react with a variety of electrophiles, including aldehydes, ketones, and imines, making it a valuable tool in many different types of organic synthesis.
Biochemical and Physiological Effects:
1,1,1-Trifluoro-4-imino-2-pentanone has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be a relatively safe compound. There is some evidence to suggest that 1,1,1-Trifluoro-4-imino-2-pentanone may have mild irritant properties, but these effects are generally limited to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1,1,1-Trifluoro-4-imino-2-pentanone is its versatility as a reagent. 1,1,1-Trifluoro-4-imino-2-pentanone can be used in a variety of chemical reactions, making it a valuable tool for researchers in many different fields. However, 1,1,1-Trifluoro-4-imino-2-pentanone can be difficult to handle due to its reactivity, and care must be taken to avoid exposure to skin and eyes.
Direcciones Futuras
There are many potential future directions for research involving 1,1,1-Trifluoro-4-imino-2-pentanone. One area of interest is in the development of new synthetic methods using 1,1,1-Trifluoro-4-imino-2-pentanone as a reagent. There is also significant potential for the use of 1,1,1-Trifluoro-4-imino-2-pentanone in the development of new drugs, particularly those targeting the central nervous system. Finally, 1,1,1-Trifluoro-4-imino-2-pentanone may have applications in the development of new materials, particularly those with unique electronic or optical properties.
In conclusion, 1,1,1-Trifluoro-4-imino-2-pentanone is a versatile reagent that has a wide range of applications in scientific research. Despite its potential as a valuable tool, care must be taken when handling 1,1,1-Trifluoro-4-imino-2-pentanone due to its reactivity. Future research involving 1,1,1-Trifluoro-4-imino-2-pentanone is likely to focus on the development of new synthetic methods, the discovery of new drugs, and the exploration of new materials with unique properties.
Métodos De Síntesis
1,1,1-Trifluoro-4-imino-2-pentanone can be synthesized using a variety of methods, but the most common approach is through the reaction of trifluoroacetic anhydride with a primary amine. This reaction produces 1,1,1-Trifluoro-4-imino-2-pentanone as a white solid, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-imino-2-pentanone has a wide range of applications in scientific research, including in the fields of organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 1,1,1-Trifluoro-4-imino-2-pentanone is commonly used as a reagent for the preparation of a variety of compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, 1,1,1-Trifluoro-4-imino-2-pentanone has been used in the development of new drugs, particularly those targeting the central nervous system. 1,1,1-Trifluoro-4-imino-2-pentanone has also been used in the preparation of novel materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
125288-26-8 |
|---|---|
Fórmula molecular |
C5H6F3NO |
Peso molecular |
153.1 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-iminopentan-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h9H,2H2,1H3 |
Clave InChI |
VNCWLZXEDCCEBO-UHFFFAOYSA-N |
SMILES |
CC(=N)CC(=O)C(F)(F)F |
SMILES canónico |
CC(=N)CC(=O)C(F)(F)F |
Sinónimos |
2-Pentanone, 1,1,1-trifluoro-4-imino- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





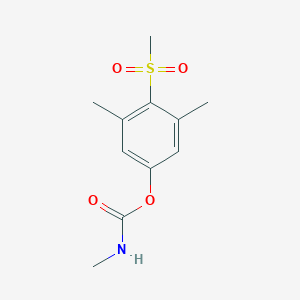

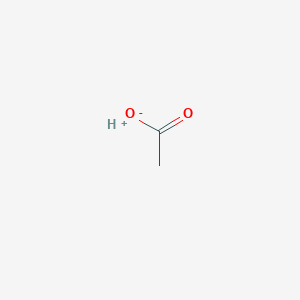
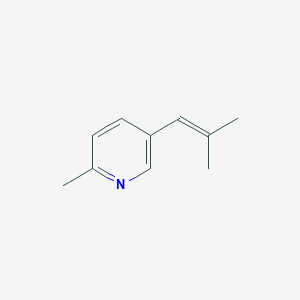
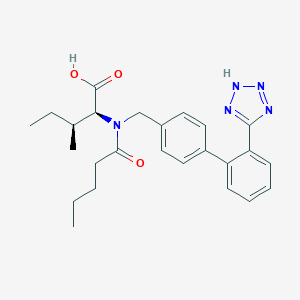
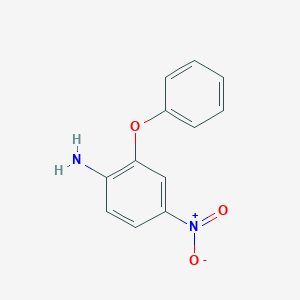

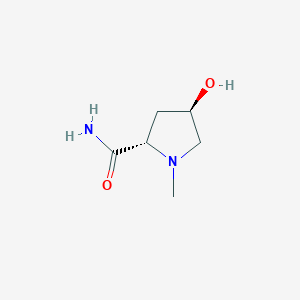

![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
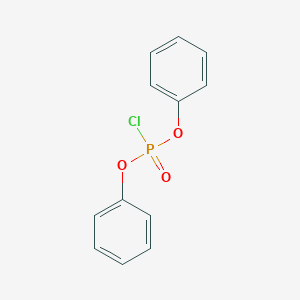
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)